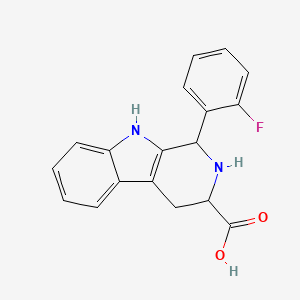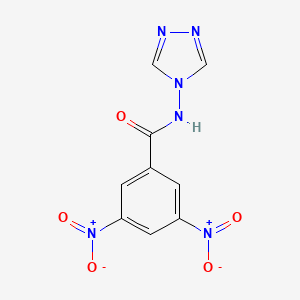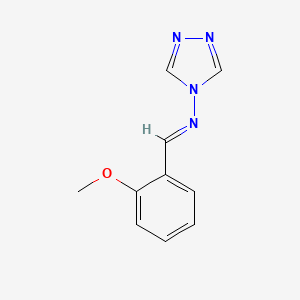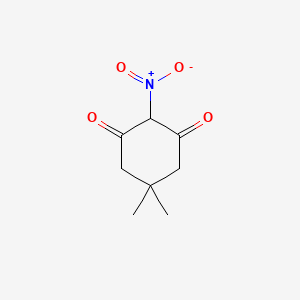![molecular formula C8H10BrN3O3 B3822250 N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-beta-alanine](/img/structure/B3822250.png)
N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-beta-alanine
Overview
Description
N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-beta-alanine is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of the amino acid beta-alanine, and its unique structure makes it a promising candidate for use in a variety of research settings. In
Scientific Research Applications
N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-beta-alanine has a wide range of potential applications in scientific research. It has been studied as a potential inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a role in regulating glucose metabolism and insulin secretion. It has also been investigated as a potential anticancer agent, as well as a tool for studying the role of beta-alanine in muscle function.
Mechanism of Action
The mechanism of action of N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-beta-alanine is not fully understood, but it is believed to act as a competitive inhibitor of DPP-IV. By inhibiting this enzyme, the compound may be able to regulate glucose metabolism and insulin secretion, which could have implications for the treatment of diabetes. Additionally, the compound may have other mechanisms of action that have yet to be fully elucidated.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects depending on the context in which it is used. In some cases, the compound has been shown to inhibit the growth of cancer cells in vitro. In other cases, it has been shown to improve muscle endurance and performance in animal models. More research is needed to fully understand the range of effects that this compound can have.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-beta-alanine in lab experiments is its unique structure, which makes it a useful tool for studying the role of beta-alanine in muscle function and other physiological processes. However, one limitation is that the compound may be difficult to synthesize in large quantities, which could limit its use in certain types of experiments.
Future Directions
There are many potential future directions for research on N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-beta-alanine. One area of focus could be on understanding the compound's potential as a regulator of glucose metabolism and insulin secretion, which could have implications for the treatment of diabetes. Additionally, more research is needed to fully understand the range of biochemical and physiological effects that the compound can have, as well as its potential as an anticancer agent. Finally, further optimization of the synthesis method could make the compound more accessible for use in a wider range of experiments.
properties
IUPAC Name |
3-[(4-bromo-1-methylpyrazole-3-carbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O3/c1-12-4-5(9)7(11-12)8(15)10-3-2-6(13)14/h4H,2-3H2,1H3,(H,10,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBMNHZSNHZLPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCCC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(2-hydroxyethyl)-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3822195.png)
![4'-benzyl-2-phenyl-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3822205.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-{2-[2-(hydroxymethyl)-1-piperidinyl]ethyl}benzamide](/img/structure/B3822211.png)
![4-chloro-2-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B3822216.png)

![2-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B3822227.png)
![3-{[(2,5-dichlorophenyl)amino]carbonyl}-2-pyrazinecarboxylic acid](/img/structure/B3822237.png)

![N-methyl-2-morpholin-4-yl-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B3822261.png)

